REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=O.[C:13]([O:17][C:18](=[O:21])[CH2:19][NH2:20])([CH3:16])([CH3:15])[CH3:14].C([BH3-])#N.[Na+].C(O)(=O)C>C(Cl)Cl.CO.C(Cl)Cl.O>[C:9]([C:8]1[CH:11]=[CH:12][C:5]([CH:3]([NH:20][CH2:19][C:18]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:21])[CH2:2][OH:1])=[CH:6][CH:7]=1)#[N:10] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
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OCC(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0.896 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN)=O
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Name
|
DCM MeOH
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Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0.342 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0.389 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
the mixture stirred for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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poured through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with iso-hexane/EtOAc (3:2)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(CO)NCC(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |